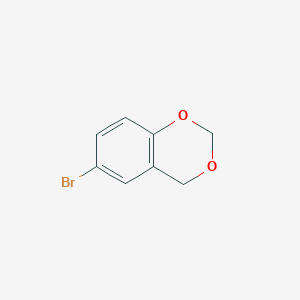

6-溴-4H-1,3-苯并二噁英

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

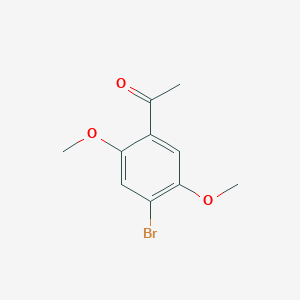

6-Bromo-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7BrO2 . It belongs to the class of organic compounds known as primary alcohols. This compound is primarily derived from quinoline and has applications in medicinal chemistry . Its structure consists of a bicyclic heterocycle, and it has been identified as an active core in various biologically active molecules .

Synthesis Analysis

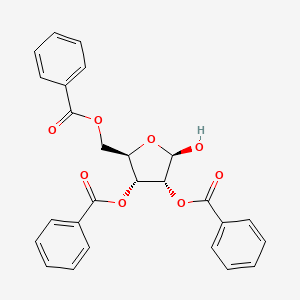

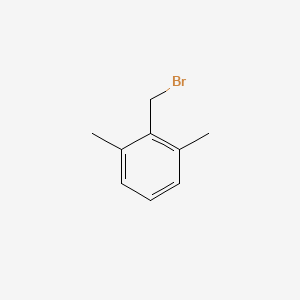

The synthesis of 6-Bromo-4H-1,3-benzodioxine involves several steps. It can be successfully prepared through reported methods, including aza Baylis Hillman reactions, 1,3-rearrangement, and intramolecular amination reactions . Additionally, direct synthesis from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described, mediated by CuI and NaHCO3 in acetonitrile .

Molecular Structure Analysis

The molecular formula of 6-Bromo-4H-1,3-benzodioxine is C8H7BrO2 . It crystallizes in a monoclinic crystal system with a space group of P21/n. The compound’s structure has been characterized using FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have also been studied using density functional theory.

Chemical Reactions Analysis

The compound’s chemical reactivity includes its participation in various synthetic approaches, such as C–H coupling with dioxazolones followed by deacylation and C–N coupling via ring-closure reactions . It serves as a precursor for the synthesis of other heterocyclic compounds.

科学研究应用

合成和抗菌潜力

6-溴-4H-1,3-苯并二噁英衍生物已被合成并研究其抗菌特性。例如,涉及6-溴-4H-1,3-苯并二噁英支架的新型化合物,例如N-(2,3-二氢-1,4-苯并二噁喃-6-基)-2-{[5-(未/取代苯基)-1,3,4-恶二唑-2-基]硫代}乙酰胺,已显示出有效的抗菌活性。这些分子是通过一个多步骤的过程合成的,首先是1,4-苯并二氧杂环-6-胺与2-溴乙酰溴反应,然后进行各种化学转化。合成的分子在针对各种细菌菌株筛选时表现出显着的抗菌潜力,其中一些显示出非常低的毒性,表明它们作为治疗剂的潜力 (Abbasi et al., 2022)。

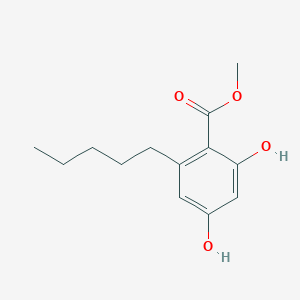

抗真菌和抗炎活性

除了抗菌特性外,还探索了衍生自6-溴-4H-1,3-苯并二噁英的化合物对它们的抗真菌和抗炎活性的作用。一项研究合成了5-(2-、3-和4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇衍生物,其中包括使用1-(1,3-苯并二氧杂环-5-基)-2-溴-1-乙酮的步骤,该化合物在结构上与6-溴-4H-1,3-苯并二噁英相关。这些合成的化合物表现出显着的抗炎活性,突出了6-溴-4H-1,3-苯并二噁英衍生物在开发抗炎药中的潜力 (Labanauskas et al., 2004)。

对脂氧合酶的抑制作用

研究还集中在合成带有1,4-苯并二氧杂环的磺酰胺,目的是找到具有合适的抗菌潜力和抑制脂氧合酶(一种参与炎症过程的酶)的能力的化合物。该合成涉及2,3-二氢-1,4-苯并二氧杂环-6-胺与各种磺酰氯反应,然后针对细菌菌株和脂氧合酶抑制作用进行筛选。结果表明,这些合成化合物中的一些对细菌和脂氧合酶都显示出良好的抑制活性,表明它们可用作炎症性疾病的治疗剂 (Abbasi et al., 2017)。

抗糖尿病潜力

另一项研究合成了一系列2-[2,3-二氢-1,4-苯并二氧杂环-6-基(苯磺酰)氨基]-N-(未/取代苯基)乙酰胺,以评估其抗糖尿病潜力。这项研究涉及通过从2,3-二氢-1,4-苯并二氧杂环-6-胺开始的反应合成母体化合物,并进行后续步骤以获得最终化合物。然后测试这些化合物的对α-葡萄糖苷酶(2 型糖尿病管理中的一个靶点)的抑制活性。一些合成的化合物显示出中等的抑制活性,表明它们作为糖尿病管理治疗剂的潜力 (Abbasi et al., 2023)。

属性

IUPAC Name |

6-bromo-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJVSIQVFQXHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561242 |

Source

|

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4H-1,3-benzodioxine | |

CAS RN |

90050-61-6 |

Source

|

| Record name | 6-Bromo-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。